molecular formula C21H22N6O3 B11063900 2-{[2-(1H-indol-3-yl)ethyl]amino}-4',6'-dimethyl-6-oxo-5,6-dihydro-4H-1,2'-bipyrimidine-4-carboxylic acid

2-{[2-(1H-indol-3-yl)ethyl]amino}-4',6'-dimethyl-6-oxo-5,6-dihydro-4H-1,2'-bipyrimidine-4-carboxylic acid

Cat. No.: B11063900
M. Wt: 406.4 g/mol
InChI Key: YXNJRZATGSHMFX-UHFFFAOYSA-N
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Description

This compound is a mouthful, but let’s break it down. It belongs to the class of indole derivatives, which are significant heterocyclic systems found in natural products and drugs. Indoles play essential roles in cell biology and have attracted attention due to their biological activity against cancer cells, microbes, and various disorders .

Preparation Methods

Synthetic Routes:: The synthetic routes to this compound involve constructing its complex structure. One common method is the Fischer indole synthesis, which can yield tricyclic indoles. For example, optically active cyclohexanone reacts with phenylhydrazine hydrochloride using methanesulfonic acid (MsOH) as a catalyst .

Industrial Production:: Unfortunately, specific industrial production methods for this compound are not widely documented. research continues to explore efficient and scalable synthetic routes.

Chemical Reactions Analysis

Reactivity::

    Oxidation: The compound may undergo oxidation reactions.

    Reduction: Reduction processes could also be relevant.

    Substitution: Substitution reactions may modify functional groups.

    Other Transformations: Further reactions may occur due to its complex structure.

Common Reagents and Conditions::

    Oxidation: Oxidizing agents like potassium permanganate (KMnO₄).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄).

    Substitution: Various nucleophiles (e.g., amines, alkoxides).

    Other Conditions: Acidic or basic conditions, high temperatures, and catalysts.

Major Products:: The specific products depend on reaction conditions and functional groups present. Further research is needed to identify precise outcomes.

Scientific Research Applications

Chemistry::

    Synthetic Intermediates: Used in the synthesis of more complex molecules.

    Drug Discovery: Investigated for potential pharmaceutical applications.

Biology and Medicine::

    Anticancer Properties: Explored for its effects on cancer cells.

    Antimicrobial Activity: May inhibit microbial growth.

    Biological Signaling: Could interact with cellular pathways.

Industry::

    Materials Science:

Mechanism of Action

The exact mechanism remains elusive, but it likely involves interactions with specific molecular targets or pathways. Further studies are necessary to unravel its effects.

Comparison with Similar Compounds

While this compound’s uniqueness lies in its intricate structure, it shares features with related indole derivatives. Similar compounds include:

    Indole: The parent compound with a simpler structure.

    Other Indole Derivatives: Explore related molecules for comparison.

Properties

Molecular Formula

C21H22N6O3

Molecular Weight

406.4 g/mol

IUPAC Name

1-(4,6-dimethylpyrimidin-2-yl)-2-[2-(1H-indol-3-yl)ethylimino]-6-oxo-1,3-diazinane-4-carboxylic acid

InChI

InChI=1S/C21H22N6O3/c1-12-9-13(2)25-21(24-12)27-18(28)10-17(19(29)30)26-20(27)22-8-7-14-11-23-16-6-4-3-5-15(14)16/h3-6,9,11,17,23H,7-8,10H2,1-2H3,(H,22,26)(H,29,30)

InChI Key

YXNJRZATGSHMFX-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NC(=N1)N2C(=O)CC(NC2=NCCC3=CNC4=CC=CC=C43)C(=O)O)C

Origin of Product

United States

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